molecular formula C7H18N2O B1266512 1-Amino-3-(diethylamino)propan-2-ol CAS No. 6322-01-6

1-Amino-3-(diethylamino)propan-2-ol

Cat. No. B1266512
CAS RN: 6322-01-6
M. Wt: 146.23 g/mol
InChI Key: LEJMOTVCCRDZNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Amino-3-(diethylamino)propan-2-ol derivatives involves alkylation reactions. For instance, compounds like 1,3-di-morpholin-4-yl-propan-2-ol and 1,3-bis-diethylamino-propan-2-ol have been synthesized and analyzed using techniques such as MS, IR, 1H NMR, and 13C NMR. These compounds demonstrate significant inhibition efficiencies on carbon steel corrosion, showcasing their protective capabilities by bonding on the metal surface as anodic inhibitors (Gao, Liang, & Wang, 2007).

Molecular Structure Analysis

The molecular structure of 1-Amino-3-(diethylamino)propan-2-ol derivatives has been elucidated through various spectroscopic methods. The presence of tertiary amine functionalities contributes to their complex behavior in different chemical environments, influencing their reactivity and interaction with substrates. The detailed conformational analysis of related compounds offers insights into their stereochemistry and molecular interactions, which are crucial for their application in synthesis and as inhibitors (Nitek et al., 2020).

Chemical Reactions and Properties

1-Amino-3-(diethylamino)propan-2-ol and its derivatives participate in various chemical reactions, demonstrating a wide range of chemical properties. Their ability to form stable complexes with metals, act as ligands, and undergo transformations under different conditions highlights their versatility in chemical synthesis and applications. The compound's reactivity with formaldehyde and secondary aliphatic and heterocyclic amines to produce aminomethoxy derivatives exemplifies its utility in generating new molecules with potential antimicrobial properties (Jafarov et al., 2019).

Scientific Research Applications

Synthesis and Characterization in Phthalocyanine Compounds

1-Amino-3-(diethylamino)propan-2-ol has been utilized in the synthesis of new phthalocyanine compounds, where it acts as a substituent. These compounds show potential in various fields like photodynamic therapy and as photosensitizers due to their unique photochemical and photophysical properties. The synthesized phthalocyanines have been characterized by UV–vis, IR, 1H NMR, 13C NMR, MS spectroscopic data, and elemental analysis (Acar et al., 2012).

Enzymatic Generation for Polyamine Synthesis

The compound has been involved in the synthesis of multifunctional polycationic polyamines, which have applications in drug and gene delivery. An innovative approach using enzymatic generation of amino aldehydes from corresponding amino alcohols, including 1-Amino-3-(diethylamino)propan-2-ol, has been studied. This method offers a broader range of potential polyamine products due to the versatility of substrates for the enzyme involved (Cassimjee et al., 2012).

Study in Schiff Base Ligands and Coordination Chemistry

This compound plays a role in the synthesis of Schiff base ligands, which are crucial in coordination chemistry for forming complexes with metal ions. The ligands synthesized using 1-Amino-3-(diethylamino)propan-2-ol have been employed to generate new mononuclear complexes, contributing to the understanding of coordination behavior and the formation of complex structures (Keypour et al., 2015).

Role in Thermoresponsive Polymers

In polymer science, 1-Amino-3-(diethylamino)propan-2-ol has been used in synthesizing thermoresponsive polymers. These polymers can exhibit lower critical solution temperatures (LCST) in certain solvent mixtures. The compound contributes to the polymer's ability to respond to temperature changes, which has potential applications in drug delivery and smart materials (Huang et al., 2019).

Crystallography and Structural Studies

The compound has been studied in crystallography for understanding the conformational behaviors of related derivatives. These studies contribute to the knowledge of molecular interactions, crystal packing, and the design of materials with specific properties (Nitek et al., 2020).

Src Kinase Inhibitory and Anticancer Activities

In the field of medicinal chemistry, derivatives of 1-Amino-3-(diethylamino)propan-2-ol have been synthesized and evaluated for their inhibitory activity against Src kinase, an enzyme associated with cancer progression. This research contributes to the development of potential anticancer therapeutics (Sharma et al., 2010).

Applications in Fluorescent Probes and Markers

This compound has been involved in the synthesis of fluorescent probes, demonstrating high selectivity for specific metal ions. Such probes have applications in sensing and bioimaging, contributing to the detection and analysis of biological and environmental samples (Upadhyay & Kumar, 2010).

Safety And Hazards

1-Amino-3-(diethylamino)propan-2-ol is classified as a dangerous substance. It has hazard statements H227, H314, and H335, indicating that it is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for 1-Amino-3-(diethylamino)propan-2-ol are not mentioned in the search results, similar β-amino alcohols have been studied for their potential as corrosion inhibitors , suggesting possible applications in materials science.

properties

IUPAC Name

1-amino-3-(diethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H18N2O/c1-3-9(4-2)6-7(10)5-8/h7,10H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJMOTVCCRDZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871161
Record name 1-Amino-3-diethylaminopropan-2-ol
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Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(diethylamino)propan-2-ol

CAS RN

6322-01-6
Record name 1-Amino-3-(diethylamino)-2-propanol
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Record name 1-Amino-3-diethylaminopropan-2-ol
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Record name 1-Amino-3-diethylaminopropan-2-ol
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Record name 1-amino-3-diethylaminopropan-2-ol
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Synthesis routes and methods

Procedure details

To the ice-cold solution of ammonium hydroxide (25 mL, 159 mmole) of 25% (w/w) was added glycidyldiethylamine dropwise (3.2 g, 24.8 mmol) over 10 minutes. The reaction mixture was stirred at 0-5° C. for 1 hour and then room temperature for 14 hours. The resulting reaction mixture was evaporated and distilled (84-90° C. at 500-600 mT) to yield 1-amino-3-diethylamino-propan-2-ol (3.3 g, 92%). MS m/z 147 ([M+1]−).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Rashad Ahmed - 2014 - ro.uow.edu.au
Chapter 2 discusses the synthesis of the arenearylpyrimidylmethanes (AAPMs) series was investigated to further develop the structure activity relationships (SAR) of these compounds …
Number of citations: 2 ro.uow.edu.au

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